molecular formula C4H6N8S2 B8668488 3-Amino-1,2,4-triazol-5-yl disulfide

3-Amino-1,2,4-triazol-5-yl disulfide

Cat. No.: B8668488
M. Wt: 230.3 g/mol
InChI Key: IACLNIRCZDAQJC-UHFFFAOYSA-N
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Description

General Context of 1,2,4-Triazole (B32235) Scaffolds in Advanced Chemical Systems

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif that imparts a unique combination of chemical properties, making it a "privileged scaffold" in chemical research. qu.edu.sanih.gov These scaffolds are integral components in a vast array of biologically active compounds and functional materials. nih.gov Due to their unique structure, triazoles exhibit a strong binding affinity for various enzymes and biological receptors, which has led to their widespread use in drug discovery. researchgate.net

In medicinal chemistry, the 1,2,4-triazole core is present in numerous pharmaceuticals with diverse therapeutic applications, including well-known antifungal agents (e.g., Fluconazole, Itraconazole), anticancer drugs (e.g., Letrozole, Anastrozole), and antiviral medications (e.g., Ribavirin). researchgate.netrsc.org The versatility of the triazole ring allows for the development of compounds with a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, and anticonvulsant properties. qu.edu.sarsc.org Beyond pharmaceuticals, 1,2,4-triazole derivatives are also utilized as agrochemicals, dyes, and high-performance polymers. mdpi.com The compound 3-amino-1,2,4-triazole, a direct precursor to the thiol and subsequent disulfide, serves as a critical building block for the synthesis of these more complex, functionalized triazole systems. nih.gov

Table 1: Examples of Commercially Available Drugs Featuring the 1,2,4-Triazole Scaffold

Drug Name Therapeutic Class
Fluconazole Antifungal
Itraconazole Antifungal
Voriconazole Antifungal
Letrozole Anticancer
Anastrozole Anticancer
Ribavirin Antiviral

Significance of Disulfide Linkages in Organic and Inorganic Materials Science

Disulfide linkages (R-S-S-R') are covalent bonds formed by the oxidation of two thiol (-SH) groups. wikipedia.org In nature, these bonds are fundamental to protein chemistry, where they play a critical role in defining and stabilizing the three-dimensional structures of proteins, particularly those secreted into the oxidizing extracellular environment. wikipedia.orgmetwarebio.com This biological precedent has inspired chemists and materials scientists to harness the unique characteristics of the disulfide bond for advanced applications.

A key feature of the disulfide bond is its dynamic covalent nature; it can be reversibly cleaved back to its constituent thiols under mild reducing conditions or through thiol-disulfide exchange reactions. mdpi.com This stimulus-responsive behavior is the foundation for creating "smart" materials that can change their properties or degrade in response to specific chemical triggers, such as changes in pH or redox potential. mdpi.com This functionality is heavily exploited in drug delivery systems, where a therapeutic agent is attached to a carrier molecule via a disulfide linker. mdpi.comchemrxiv.org The bond remains stable in the bloodstream but is cleaved within the reducing environment of a cell, releasing the drug at its target. mdpi.com In materials science, this dynamic chemistry enables the development of self-healing polymers and hydrogels, where broken disulfide crosslinks can be reformed to repair damage. mdpi.com Furthermore, disulfide bonds can enhance the mucoadhesive properties of polymers, a crucial factor in biomedical applications requiring adhesion to biological surfaces. wisdomlib.org

Research Trajectories and Scope for 3-Amino-1,2,4-triazol-5-yl Disulfide

Direct research focused exclusively on this compound is still in a nascent stage. However, a clear research trajectory can be extrapolated from the extensive studies of its precursor, 3-amino-5-mercapto-1,2,4-triazole (B94436) (also known as 3-amino-1,2,4-triazole-5-thiol or AMT). AMT is a multifunctional molecule with amino and thiol groups that make it a versatile chemical intermediate. innospk.comtolyltriazole-benzotriazole.com The disulfide is formed via the straightforward oxidation of this thiol precursor.

The primary research directions for this compound are likely to evolve from the established applications of its thiol precursor:

Corrosion Inhibition: The thiol precursor, AMT, is an effective corrosion inhibitor for various metals, including copper, iron, and aluminum alloys, by forming a protective film on the metal surface. tolyltriazole-benzotriazole.comresearchgate.netscbt.com Research is needed to determine if the disulfide provides a similar or enhanced protective effect, potentially acting as a more stable passivating agent or participating in the formation of the protective layer.

Advanced Polymer and Materials Science: Given the reversibility of the disulfide bond, a significant research avenue is the incorporation of this compound into polymers. This could lead to the development of novel redox-responsive or self-healing materials that also benefit from the inherent properties of the triazole ring, such as thermal stability and metal-coordinating ability.

Coordination Chemistry and Catalysis: AMT is known to act as a ligand, forming coordination complexes with various metal ions. tolyltriazole-benzotriazole.com The disulfide could be investigated as a bidentate or bridging ligand, potentially yielding novel coordination polymers or metal-organic frameworks (MOFs) with unique catalytic, sensing, or electronic properties. Its use in developing catalysts for energy technologies, such as oxygen reduction reactions, represents another promising frontier. innospk.com

Synthetic Chemistry: As a symmetrical molecule, the disulfide can serve as a valuable building block for the synthesis of more complex heterocyclic systems. Cleavage of the disulfide bond in situ could provide a controlled route to generate two equivalents of the reactive thiol for subsequent reactions.

The exploration of this compound offers a compelling opportunity to merge the robust, functional nature of the 1,2,4-triazole scaffold with the dynamic, responsive chemistry of the disulfide linkage.

Table 2: Physicochemical Properties of the Precursor, 3-Amino-5-mercapto-1,2,4-triazole

Property Value
CAS Number 16691-43-3
Molecular Formula C₂H₄N₄S
Molecular Weight 116.15 g/mol nih.gov
Appearance Off-white to white crystalline powder innospk.comtolyltriazole-benzotriazole.com
Melting Point >300 °C innospk.comtolyltriazole-benzotriazole.com
Density ~1.7 g/cm³ innospk.com

| Solubility | Soluble in hot water innospk.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6N8S2

Molecular Weight

230.3 g/mol

IUPAC Name

3-[(5-amino-1H-1,2,4-triazol-3-yl)disulfanyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C4H6N8S2/c5-1-7-3(11-9-1)13-14-4-8-2(6)10-12-4/h(H3,5,7,9,11)(H3,6,8,10,12)

InChI Key

IACLNIRCZDAQJC-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)SSC2=NNC(=N2)N)N

Origin of Product

United States

Synthetic Methodologies for 3 Amino 1,2,4 Triazol 5 Yl Disulfide and Its Precursors

Precursor Synthesis Strategies: 3-Amino-1,2,4-triazole-5-thiol Derivatives

The cornerstone for the synthesis of 3-Amino-1,2,4-triazol-5-yl disulfide is the efficient production of its thiol precursor. A variety of synthetic routes have been developed to obtain 3-Amino-1,2,4-triazole-5-thiol and its derivatives.

Conventional Synthetic Routes to 5-Mercapto-1,2,4-triazoles

Historically, the synthesis of 5-mercapto-1,2,4-triazoles, including the 3-amino substituted variant, has been achieved through several reliable methods. One of the most common approaches involves the reaction of aminoguanidine (B1677879) salts with thiocyanate (B1210189) salts. For instance, aminoguanidine bicarbonate can be reacted with a thiocyanate salt under heating to yield 3-Amino-1,2,4-triazole-5-thiol. rsc.org This method is often favored for its straightforward procedure and the availability of starting materials. The reaction proceeds through an aminoguanidine thiocyanate intermediate, which then cyclizes upon further heating. rsc.org

Another widely used conventional method is the base-catalyzed cyclization of acyl thiosemicarbazides. In this approach, a suitable acyl thiosemicarbazide (B42300) is heated in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, to induce ring closure and form the 5-mercapto-1,2,4-triazole ring.

A further established route involves the reaction of acid hydrazides with carbon disulfide in an alkaline medium, typically ethanolic potassium hydroxide, to form a potassium dithiocarbazinate salt. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to facilitate cyclization into the desired 4-amino-5-mercapto-1,2,4-triazole derivative.

The table below summarizes some conventional methods for the synthesis of 3-Amino-1,2,4-triazole-5-thiol.

Starting MaterialsReagents and ConditionsProductReference
Aminoguanidine bicarbonate, Ammonium (B1175870) thiocyanateHeating3-Amino-1,2,4-triazole-5-thiol rsc.org
Acyl thiosemicarbazideEthanolic NaOH/KOH, Reflux3-Aryl-5-mercapto-1,2,4-triazoles
Benzoic acid hydrazide, Carbon disulfide, Hydrazine hydrate1. KOH/Ethanol, 2. H₂O/Reflux4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Microwave-Assisted and Green Chemistry Approaches in Triazole Synthesis

In recent years, there has been a significant shift towards more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including 1,2,4-triazoles. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

For the synthesis of 3-amino-1,2,4-triazole derivatives, microwave-assisted methods have been successfully employed. For example, the reaction of N-guanidinosuccinimide with amines under microwave irradiation has been used to afford N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov This approach highlights the potential for microwave energy to facilitate key bond-forming and cyclization steps. Another study demonstrated the synthesis of 5-substituted 3-amino-1,2,4-triazoles through the direct condensation of carboxylic acids with aminoguanidine bicarbonate under microwave conditions, offering a green and straightforward protocol.

Green chemistry principles are also being integrated into the synthesis of these precursors. This includes the use of solvent-free reaction conditions, which minimizes waste and the use of hazardous substances. The reaction of aminoguanidine salts with thiocyanate salts can be performed as a melt reaction under heating, preferably in the absence of a solvent, to produce 3-Amino-1,2,4-triazole-5-thiol. rsc.org

The following table provides a comparison between conventional and microwave-assisted synthesis for a related triazole derivative.

MethodReaction TimeYieldReference
Conventional HeatingSeveral hoursModerate
Microwave Irradiation30 minutes34-70%

Optimization of Reaction Conditions for Precursor Formation

The yield and purity of 3-Amino-1,2,4-triazole-5-thiol are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, reaction time, solvent, and the molar ratio of reactants.

In the synthesis from aminoguanidine salts and thiocyanates, the temperature of the heating step is crucial for the cyclization of the intermediate. A patent describes holding the solution of aminoguanidine formate (B1220265) at 120°C for 5 hours to achieve a high yield of 3-amino-1,2,4-triazole. In the case of the melt reaction between aminoguanidine bicarbonate and ammonium thiocyanate, using an excess of the thiocyanate salt can improve the yield and prevent the reaction mixture from becoming too viscous or solidifying. rsc.org

The choice of base and solvent is critical in the cyclization of acyl thiosemicarbazides. Different bases such as sodium hydroxide, potassium hydroxide, or sodium bicarbonate can be used, and their concentration can affect the reaction rate and yield. The solvent, often an alcohol like ethanol, facilitates the dissolution of the reactants and the progress of the reaction.

Optimization studies for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles have investigated the effect of the molar ratio of reagents, reaction time, and temperature on the product yield. It was found that irradiating a mixture of aminoguanidine hydrocarbonate and an organic acid at 180°C for 3 hours in a sealed vessel provided good yields of the desired products.

Disulfide Bond Formation: Oxidative Coupling Pathways

The final step in the synthesis of this compound involves the formation of a disulfide bond through the oxidative coupling of two molecules of the 3-Amino-1,2,4-triazole-5-thiol precursor.

Direct Oxidation of 3-Amino-1,2,4-triazole-5-thiol

While specific literature detailing the direct oxidation of 3-Amino-1,2,4-triazole-5-thiol to its disulfide is not extensively available in the searched sources, the general principles of thiol oxidation can be applied. Thiols are readily oxidized to disulfides by a variety of oxidizing agents. Common oxidants that could potentially be used for this transformation include hydrogen peroxide, halogens (such as iodine), and even atmospheric oxygen, often in the presence of a catalyst.

The reaction mechanism for thiol oxidation by hydrogen peroxide is complex and can be influenced by the reaction conditions, including pH and the presence of catalysts. researchgate.net A study on the oxidation of a related compound, 3-amino-1,2,4-triazol-5-one (ATO), by birnessite (a manganese oxide mineral) showed rapid transformation, indicating the susceptibility of such triazole derivatives to oxidation. semanticscholar.org

Catalytic and Reagent-Mediated Disulfide Linkage Formation

The formation of disulfide bonds can be facilitated by various catalysts and reagents, which can offer greater control and milder reaction conditions compared to direct oxidation with strong oxidants. Metal complexes are often employed as catalysts for the aerobic oxidation of thiols.

While no specific catalytic or reagent-mediated methods for the synthesis of this compound were found in the provided search results, general methodologies for thiol oxidation are well-established. For instance, the oxidation of thiols to disulfides can be catalyzed by iodide ions in the presence of hydrogen peroxide. This method is considered environmentally benign as it avoids the use of heavy metal catalysts and produces water as the primary byproduct.

Another approach involves the use of specific reagents to mediate the disulfide bond formation. However, without direct experimental data for the target compound, the suitability of these general methods for the synthesis of this compound remains to be experimentally verified.

Mechanistic Investigations of Disulfide Bond Formation

The formation of the disulfide bond in this compound primarily occurs through the oxidation of its precursor, 3-amino-1,2,4-triazole-5-thiol (also known as 3-amino-5-mercapto-1,2,4-triazole). This transformation from a thiol to a disulfide is a common oxidative coupling reaction.

Electrochemical studies provide significant insight into the mechanism of this bond formation. The electropolymerization of 3-amino-1,2,4-triazole-5-thiol (ATT) on brass electrodes has been investigated using cyclic voltammetry. mdpi.com These studies show that the monomer, ATT, undergoes anodic oxidation at a potential of approximately 1.15 V. mdpi.com This oxidation process is characterized by the absence of a corresponding reduction peak during the reverse scan, indicating that the reaction is irreversible. mdpi.com

Multistep Synthesis and Derivatization Routes for this compound Analogues

The synthesis of analogues of this compound is typically achieved through derivatization of the precursor, 3-amino-5-mercapto-1,2,4-triazole (B94436), followed by oxidation, or by directly building disulfide-like structures. The versatile triazole core, with its amino and thiol functional groups, allows for a variety of multistep synthetic modifications.

A key strategy involves creating analogues where two triazole rings are linked by a dithio-alkane bridge. This is accomplished by reacting a substituted 4-amino-3-mercapto-1,2,4-triazole with a dihaloalkane. For example, 4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole serves as a starting material for synthesizing such analogues. nih.gov This method provides a direct route to structures that are closely related to the parent disulfide but with a linking alkyl chain between the sulfur atoms.

Reactant 1Reactant 2ProductYieldReference
4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole1,2-dibromoethane1,2-bis[(4-Amino-3-(2-furyl)-4H-1,2,4–triazol)-5-yl]dithioethane52% nih.gov
4-amino-3-(2-furyl)-5-mercapto-4H-1,2,4-triazole1,3-dibromopropane1,3-bis[(4-Amino-3-(2-furyl)-4H-1,2,4-triazol)-5-yl]dithiopropane62% nih.gov

Another major derivatization route involves modification of the 4-amino group, most commonly through the formation of Schiff bases (imines). This is achieved by condensing the amino-mercapto-triazole with various aromatic aldehydes. nih.gov This reaction creates a new class of derivatives where the N-amino group is functionalized. These Schiff base thiols can subsequently be oxidized to form the corresponding symmetrical disulfides, thus producing a wide array of analogues.

Triazole PrecursorAldehyde ReactantProduct ClassReference
4-amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazoleSubstituted Benzaldehydes4-(arylmethylidene)amino-5-(D-galactopentitol-1-yl)-3-mercapto-4H-1,2,4-triazoles nih.gov

Furthermore, multistep routes have been developed to synthesize bis-triazole structures, which are important precursors for complex analogues. One such method involves the reaction of aliphatic dicarboxylic acid dihydrazides with reagents like carbon disulfide and potassium hydroxide, followed by ring closure with hydrazine hydrate, to yield bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes. mdpi.com These molecules, containing two aminomercaptotriazole units linked by an alkyl chain, can undergo intramolecular or intermolecular disulfide bond formation to create macrocyclic or polymeric analogues.

Starting MaterialKey ReagentsProduct ClassReference
Dihydrazides of oxalic, malonic, succinic, adipic acidsMercaptoacetic acid dianion1,n-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkanes mdpi.com

These synthetic strategies highlight the modular approach used to generate a library of this compound analogues, allowing for systematic modification of the core structure to explore structure-activity relationships in various chemical and biological contexts.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Tautomeric Analysis

Specific Fourier-transform infrared (FT-IR) spectroscopic data for 3-Amino-1,2,4-triazol-5-yl disulfide are not extensively reported in the reviewed scientific literature. However, analysis of related compounds allows for the prediction of characteristic absorption bands. The spectrum would be expected to show vibrations corresponding to the N-H stretching of the amino group and triazole ring, C=N and C-N stretching vibrations of the heterocyclic ring, and the characteristic S-S disulfide bond vibration, which is typically weak and found in the 540-440 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Tautomerism

Detailed Nuclear Magnetic Resonance (NMR) data is essential for confirming the molecular connectivity and investigating the tautomeric forms of the disulfide in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific ¹H NMR spectral data for this compound could not be located in the surveyed literature. A hypothetical spectrum would likely feature signals corresponding to the protons of the amino group (-NH₂) and the N-H protons of the triazole ring. The chemical shifts of these protons would be influenced by the solvent, concentration, and temperature due to hydrogen bonding and proton exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Publicly available, peer-reviewed ¹³C NMR data for this compound is currently lacking. The spectrum is expected to show two distinct signals for the carbon atoms within the 1,2,4-triazole (B32235) ring. The chemical shifts would be indicative of their positions relative to the nitrogen atoms, the amino group, and the disulfide bridge.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

While UV-Vis spectroscopy is a standard technique for studying electronic transitions, specific absorption maxima (λmax) for this compound are not detailed in the available research. The spectrum would likely exhibit absorptions in the UV region characteristic of the π → π* and n → π* electronic transitions within the aminotriazole heterocyclic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Detailed mass spectrometry analysis, including fragmentation patterns for this compound, is not available in the reviewed literature. Mass spectrometry would be a critical tool to confirm the molecular weight of the compound (C₄H₆N₈S₂) and to study its fragmentation pathways, which would likely involve the cleavage of the disulfide bond as a primary fragmentation step.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A definitive crystal structure for this compound has not been reported. However, the crystal structure of a closely related analog, Bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate , provides significant insight into the potential solid-state architecture. nih.gov

Interactive Table: Crystallographic Data for the Analog Bis(5-phenyl-1H-1,2,4-triazol-3-yl) disulfide dihydrate nih.gov
ParameterValue
Chemical formulaC₁₆H₁₂N₆S₂·2H₂O
Molar mass388.47 g/mol
Crystal systemMonoclinic
Space groupC2/c
a (Å)12.3911 (13)
b (Å)14.7125 (16)
c (Å)10.2966 (11)
β (°)104.125 (2)
Volume (ų)1820.4 (3)
Z4
Temperature (K)293
Radiation typeMo Kα
Density (calculated)1.418 Mg/m³

of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that single-crystal X-ray diffraction data for the compound "this compound" is not publicly available. Consequently, a detailed analysis of its crystal structure, intermolecular interactions, and packing as requested in the outline cannot be provided.

The required experimental data from a single-crystal X-ray diffraction study is a prerequisite for a thorough discussion of the following topics:

Analysis of Intermolecular Interactions and Crystal Packing:A detailed analysis of hydrogen bonding, potential π-π stacking, and other non-covalent interactions that govern the three-dimensional arrangement of molecules in the crystal lattice is contingent on having the precise atomic coordinates from a crystallographic study. In the absence of this data, a scientifically accurate description of the crystal packing for this compound cannot be formulated.

Research on the monomeric precursor, 3-amino-5-mercapto-1,2,4-triazole (B94436), has been reported, but this information is outside the strict scope of the requested article on the disulfide derivative. Therefore, to maintain scientific accuracy and adhere to the provided instructions, the article cannot be generated.

Theoretical and Computational Chemistry Studies

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic evolution of a system, including conformational changes and intermolecular interactions. For 1,2,4-triazole (B32235) derivatives, MD simulations have been employed to investigate their binding and interaction with biological targets, such as enzymes, by modeling the stability of the ligand-receptor complex over time. pensoft.net Such studies are essential for understanding the mechanisms behind the biological activity of these compounds.

Quantum Chemical Investigations of Tautomerism and Isomerism in Triazole Systems

Tautomerism, the interconversion of structural isomers, is a significant phenomenon in 1,2,4-triazole chemistry that affects the compounds' chemical and biological properties. nih.gov The precursor to the target disulfide, 3-amino-1,2,4-triazole-5-thiol, can exist in equilibrium between a thione form and a thiol form. uzhnu.edu.ua

Quantum chemical calculations using DFT are frequently applied to study the tautomeric equilibrium by calculating the Gibbs free energy of different tautomers. uzhnu.edu.ua These theoretical studies, often corroborated by experimental data from NMR spectroscopy and X-ray crystallography, have shown that for many 3(5)-amino-1,2,4-triazoles, the 5-amino tautomer is electronically preferred. nih.govcurtin.edu.au In the case of 4-amino-5-aryl-1,2,4-triazole-3-thiones, studies combining HPLC-MS analysis with computational methods have indicated that the thione form is the major component in the tautomeric mixture. jocpr.com

Computational Prediction of Spectroscopic Parameters

Reaction Mechanism Modeling and Transition State Analysis

Theoretical and computational chemistry studies play a pivotal role in elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. For 3-Amino-1,2,4-triazol-5-yl disulfide, computational modeling would be essential to understand its formation from its precursor, 3-amino-1,2,4-triazole-5-thiol, and to analyze the stability and reactivity of the disulfide bond. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general principles of thiol-disulfide exchange and oxidation reactions provide a framework for theoretical investigation.

The formation of a disulfide bond from two thiol groups is an oxidative process that can proceed through several potential pathways. Computational modeling, typically employing Density Functional Theory (DFT), can be used to map the potential energy surface of these reaction pathways, identify intermediate structures, and locate the transition states connecting them.

General Mechanistic Pathways for Thiol Oxidation:

The conversion of thiols to disulfides can occur through various mechanisms, including:

Direct Thiol-Disulfide Interchange: This reaction proceeds via an SN2-type mechanism where a thiolate anion acts as a nucleophile, attacking a sulfur atom of a disulfide bond. A trisulfide-like transition state is formed, leading to the formation of a new disulfide bond and the release of a different thiolate. nih.govresearchgate.net

Oxidation via a Sulfenic Acid Intermediate: In the presence of an oxidizing agent, a thiol can be oxidized to a sulfenic acid (RSOH). This intermediate is highly reactive and can readily react with another thiol molecule to form the disulfide and a molecule of water. nih.gov

One-Electron Oxidation (Radical Pathway): A thiol can undergo a one-electron oxidation to form a thiyl radical (RS•). Two of these radicals can then combine to form the disulfide bond. nih.gov Under certain conditions, a thiyl radical might also react with a thiolate to form a disulfide radical anion, which can then be oxidized to the disulfide. nih.gov

Transition State Analysis:

A crucial aspect of reaction mechanism modeling is the identification and characterization of the transition state. The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. High-level theoretical calculations can determine the geometry, vibrational frequencies, and energy of the transition state. researchgate.net For a thiol-disulfide exchange, the transition state is characterized by a linear arrangement of the three participating sulfur atoms. nih.gov

Computational studies would provide valuable data on the activation energies for different proposed mechanisms, allowing for a comparison of their feasibility. The solvent effect is also a significant factor, as the polarity of the solvent can influence the stability of charged intermediates and transition states. researchgate.net

Illustrative Data from a Hypothetical DFT Study:

While specific experimental or calculated data for the formation of this compound is not available, a typical computational study would generate data such as that presented in the hypothetical table below. This table illustrates the kind of information that would be obtained from a DFT calculation on the dimerization of 3-amino-1,2,4-triazole-5-thiol.

Table 1: Hypothetical Calculated Parameters for the Dimerization of 3-Amino-1,2,4-triazole-5-thiol This table is for illustrative purposes only and does not represent real experimental or calculated data.

Parameter Radical Pathway Sulfenic Acid Pathway
Activation Energy (kcal/mol) 15.2 12.8
Transition State S-S Bond Length (Å) 2.85 N/A
Transition State S-O Bond Length (Å) N/A 1.75

| Reaction Enthalpy (kcal/mol) | -55.4 | -58.1 |

This hypothetical data suggests that, in this illustrative case, the pathway involving a sulfenic acid intermediate would be kinetically more favorable due to a lower activation energy.

Reactivity and Chemical Transformations of 3 Amino 1,2,4 Triazol 5 Yl Disulfide

Redox Chemistry of the Disulfide Bridge

The disulfide bridge is the central functional group of 3-Amino-1,2,4-triazol-5-yl disulfide, and its redox chemistry is fundamental to the compound's reactivity. The reversible oxidation-reduction between the disulfide and its corresponding thiol, 3-amino-1,2,4-triazole-5-thiol, is a key transformation.

Reduction Pathways to Thiol Derivatives

The most characteristic reaction of the disulfide bridge is its reduction, which involves the cleavage of the sulfur-sulfur bond to yield two equivalents of the corresponding thiol, 3-amino-1,2,4-triazole-5-thiol. sigmaaldrich.com This transformation is a cornerstone of thiol-disulfide chemistry. nih.gov The reaction can be accomplished using a variety of reducing agents, broadly categorized as thiol-based reagents, phosphines, and metal hydrides.

Thiol-based reducing agents, such as dithiothreitol (B142953) (DTT) and 2-mercaptoethanol, function via thiol-disulfide exchange mechanisms. The reaction proceeds through a mixed disulfide intermediate, which then undergoes an intramolecular or intermolecular reaction to release the two desired thiol molecules.

Table 1: Common Reducing Agents for Disulfide Bridge Cleavage

Reducing Agent ClassExampleGeneral Mechanism
Thiol-Based ReagentsDithiothreitol (DTT)Thiol-disulfide exchange
PhosphinesTris(2-carboxyethyl)phosphine (TCEP)Nucleophilic attack on sulfur, followed by hydrolysis
Metal HydridesSodium borohydride (B1222165) (NaBH₄)Hydride attack on the disulfide bond

Further Oxidation Reactions of the Disulfide Moiety

While the disulfide represents an oxidized form of the thiol, the sulfur atoms can be further oxidized to higher oxidation states. The controlled, stepwise oxidation of disulfides can yield thiosulfinates (R-S(O)-S-R) and subsequently thiosulfonates (R-S(O)₂-S-R).

More vigorous oxidation leads to the cleavage of the S-S bond and the formation of sulfonic acids (R-SO₃H). For instance, a general method for the oxidation of thiols and disulfides to sulfonic acids has been developed using dimethyl sulfoxide (B87167) (DMSO) in the presence of a halogen or hydrogen halide catalyst and water. google.com The oxidation of related 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols has been shown to be an efficient method for preparing the corresponding triazolesulfonic acids, indicating the disulfide is a likely intermediate in this transformation. researchgate.net

Nucleophilic and Electrophilic Substitution Reactions on the Triazole Ring and Disulfide

The this compound molecule offers multiple sites for substitution reactions: the nucleophilic amino group and ring nitrogens, and the electrophilic sulfur atoms of the disulfide bridge.

The 1,2,4-triazole (B32235) ring system is electron-rich and can undergo electrophilic substitution, typically at the nitrogen atoms. nih.gov The exocyclic amino group is also a key reactive site. It can act as a nucleophile, reacting with electrophiles like aldehydes and ketones to form Schiff bases. mdpi.comnih.gov Studies on the related 4-amino-1,2,4-triazole-3-thiones have shown that the ring nitrogens can undergo Mannich reactions after protection of the exocyclic amino group. zsmu.edu.ua

The disulfide bridge itself is susceptible to nucleophilic attack. The most prominent example is the thiol-disulfide exchange reaction, where an external thiolate anion (RS⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bridge. This results in the cleavage of the original disulfide bond and the formation of a new, mixed disulfide. nih.gov This reaction is reversible and its equilibrium is dependent on the concentrations and redox potentials of the thiols and disulfides involved. nih.gov

Table 2: Selected Substitution Reactions

Reaction TypeSite of ReactionReagent/ConditionsProduct Type
Schiff Base FormationExocyclic Amino Group (-NH₂)Aldehydes (R-CHO)Imines (Schiff Bases)
Mannich ReactionTriazole Ring NitrogenFormaldehyde, Secondary AmineAminomethylated derivatives
Thiol-Disulfide ExchangeDisulfide Bridge (-S-S-)External Thiol (R'-SH)Mixed Disulfide

Cyclization Reactions and Annulation Strategies involving the Triazole-Disulfide Scaffold

The 3-amino-1,2,4-triazole-5-thiol scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as triazolothiadiazines and triazolothiadiazoles. ijcrt.orgresearchgate.net The disulfide can be envisioned as a synthon for similar transformations, primarily through two strategic pathways.

The first strategy involves the in-situ reduction of the disulfide to the reactive thiol monomer. Once formed, the two thiol molecules can react with bifunctional electrophiles (e.g., dihaloalkanes, phenacyl bromides) to undergo cyclization and form fused ring systems. researchgate.net

A second, more direct strategy could involve using the disulfide as a scaffold to create larger, bridged macrocyclic structures. In this approach, a bifunctional reagent could potentially link the two triazole rings of the intact disulfide molecule, for example, by alkylating a nitrogen atom on each ring. Syntheses of bis-triazole compounds linked by alkyl chains, derived from the reaction of dicarboxylic acids with thiocarbohydrazide, demonstrate the feasibility of linking two triazole units. researchgate.netresearchgate.net

Table 3: Potential Cyclization and Annulation Strategies

StrategyDescriptionExample ReagentPotential Product
In-situ Reduction and CyclizationThe disulfide is reduced to the thiol, which then reacts with a bifunctional electrophile.α-Haloketones (e.g., Phenacyl bromide)Fused Triazolothiadiazine systems
Disulfide Bridging/MacrocyclizationA bifunctional reagent links the two triazole rings of the disulfide molecule directly.Dihaloalkanes (e.g., 1,2-Dibromoethane)Macrocycles containing two triazole units and a disulfide bridge

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

While specific kinetic studies on this compound are not extensively documented, the mechanisms of its key transformations can be understood from fundamental principles of thiol-disulfide chemistry.

The kinetics of thiol-disulfide exchange reactions are well-investigated. acs.orgacs.org The reaction proceeds via a direct nucleophilic substitution (Sɴ2) mechanism. The rate-determining step is the attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. nih.gov Consequently, the reaction rate is highly dependent on pH; higher pH increases the concentration of the more nucleophilic thiolate anion, thus accelerating the reaction. nih.gov

The oxidation of the precursor thiol to the disulfide can proceed through different mechanisms. Electrochemical studies on 3-amino-1,2,4-triazole-5-thiol suggest that anodic oxidation generates unstable free radicals which then couple to form a polymer, implying that dimerization to the disulfide is a key intermediate step. mdpi.com Chemical oxidation, for example using DMSO activated by acid, can also be employed for the oxidative coupling of thiols to disulfides. biolmolchem.com The further oxidation of the disulfide to sulfonic acid is a more complex, multi-step process. google.com

After a comprehensive search of publicly available scientific literature, it has been determined that there is insufficient specific information on the coordination chemistry of the compound "this compound" to generate the requested article.

While literature exists for related compounds, such as the precursor 3-amino-1,2,4-triazole-5-thiol and other triazole derivatives, the strict requirement to focus solely on the disulfide derivative prevents the use of this information. One study involving the target disulfide compound was identified; however, it described the formation of a co-crystal rather than a metal coordination complex, and the disulfide was an unexpected product, not a primary ligand.

Due to the lack of specific research findings on the coordination chemistry of this compound, it is not possible to provide a scientifically accurate and thorough article that adheres to the detailed outline provided in the instructions.

Coordination Chemistry and Metal Complex Formation with 3 Amino 1,2,4 Triazol 5 Yl Disulfide

Structural Characterization of Metal-Disulfide Complexes

Spectroscopic Techniques in Complex Analysis

There is no available spectroscopic data (such as FT-IR, UV-Vis, or NMR) for metal complexes of 3-Amino-1,2,4-triazol-5-yl disulfide. Studies on the related thiol precursor, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, show coordination typically occurs through the sulfur atom and a nitrogen atom from the triazole ring or the amino group, evidenced by shifts in the respective stretching frequencies in IR spectra and changes in chemical shifts in NMR spectra ginekologiaipoloznictwo.comnih.govresearchgate.net. It is plausible that coordination of the disulfide ligand, if stable, would also involve the exocyclic amino groups and the ring nitrogen atoms, but this remains speculative without experimental data.

X-ray Diffraction of Coordination Compounds

No crystal structures of coordination compounds formed with this compound have been reported in the scientific literature. X-ray diffraction studies on complexes with similar 1,2,4-triazole (B32235) derivatives reveal a wide array of structures, from discrete mononuclear complexes to multidimensional coordination polymers mdpi.com. The geometry is highly dependent on the metal ion, counter-anions, and the specific functional groups on the triazole ligand mdpi.com.

Electronic and Magnetic Properties of Metal Complexes

Information regarding the electronic and magnetic properties of metal complexes with this compound is unavailable. For comparison, metal complexes of other aminotriazole ligands have been shown to exhibit a range of magnetic behaviors, including spin crossover phenomena and antiferromagnetic coupling, which are highly sensitive to the coordination environment and intermolecular interactions ncl.ac.uk.

Theoretical Insights into Metal-Ligand Bonding and Complex Stability

There are no theoretical or computational studies, such as Density Functional Theory (DFT) calculations, that specifically investigate the metal-ligand bonding, stability, or electronic structure of complexes involving this compound. Such studies on related triazole-thiol ligands have been used to propose geometries, analyze frontier molecular orbitals, and confirm experimental findings, but this has not been extended to the disulfide ligand ekb.egresearchgate.net.

Applications in Advanced Materials and Catalysis

Development of Polymeric Materials Incorporating the 3-Amino-1,2,4-triazol-5-yl Disulfide Unit

The monomer precursor, 3-amino-1,2,4-triazole-5-thiol (ATT), can be readily polymerized, particularly through electrochemical methods, to form thin films on conductive substrates. The polymerization process involves the oxidative coupling of thiol groups to form the disulfide linkages that constitute the polymer backbone.

Electropolymerization is a primary method for creating polymeric films derived from ATT, often designated as poly(3-amino-1,2,4-triazole-5-thiol) or P(AT). This process is typically carried out in an electrochemical cell where a conductive substrate (the working electrode) is immersed in a solution containing the ATT monomer and a supporting electrolyte. researchgate.netmdpi.com The most common strategies employed are cyclic voltammetry and chronoamperometry. researchgate.net

During cyclic voltammetry, the potential applied to the electrode is swept repeatedly between defined limits. In the initial anodic scan, an oxidation peak appears, for instance at approximately 1.15 V in a methanolic potassium hydroxide (B78521) solution, corresponding to the oxidation of the ATT monomer. researchgate.netmdpi.com This oxidation generates unstable free radical species which subsequently couple to form a polymer film that deposits onto the electrode surface. researchgate.netmdpi.com A key indicator of successful film formation is the disappearance of the monomer oxidation peak in subsequent potential cycles, which suggests that the electrode surface has been covered by a homogeneous, compact, and often insulating or semiconducting film. researchgate.netnih.gov

The characteristics of the resulting polymer film are highly dependent on experimental parameters such as the nature of the solvent, the pH of the electrolyte, and the applied potential range or constant potential value. mdpi.com

Characterization of these electropolymerized films is performed using a suite of analytical techniques to determine their morphology, composition, and electrochemical properties.

Interactive Table: Electropolymerization and Film Characterization Data

ParameterMethod / TechniqueTypical FindingsSource(s)
Polymerization Cyclic Voltammetry (CV)Anodic oxidation peak on the first cycle, which diminishes or disappears on subsequent cycles, indicating film formation. researchgate.netmdpi.com
Polymerization ChronoamperometryApplication of a constant potential to achieve controlled film growth. researchgate.net
Morphology Scanning Electron Microscopy (SEM)Provides topographical information, confirming the formation of a homogeneous and compact polymer deposit on the substrate. researchgate.net
Composition Energy-Dispersive X-ray Spectroscopy (EDX)Confirms the presence of expected elements (Carbon, Nitrogen, Sulfur) from the polymer on the electrode surface. researchgate.net
Electrochemical Properties Electrochemical Impedance Spectroscopy (EIS)Reveals a capacitive and diffusional behavior, which is characteristic of conductive or semiconducting polymer films. researchgate.netmdpi.com
Structural Confirmation Attenuated Total Reflectance FT-IR (ATR-FT-IR)Used to identify functional groups within the polymer film and confirm its structure post-polymerization. researchgate.net

The electrical properties of polymers derived from 3-amino-1,2,4-triazole-5-thiol are directly linked to their chemical structure. The electropolymerization process creates a conjugated system involving the triazole rings and the disulfide bridges. This extended π-electron system is fundamental to the material's ability to conduct charge.

Theoretical studies have shown that the oxidation of the ATT monomer to its polymeric form significantly reduces the material's energy gap (Egap). researchgate.netmdpi.com Calculations have placed the Egap value for the polymer film at approximately 2.07 eV. researchgate.netmdpi.com This value is crucial as it positions the material within the range of semiconductors, indicating its potential for use in electronic components. researchgate.netmdpi.com The structure, featuring alternating single and double bonds along with lone pairs on nitrogen and sulfur atoms, facilitates electron delocalization, which is a prerequisite for semiconductivity.

The relationship between the polymer's structure and its properties can be summarized as follows:

Conjugated Backbone: The network of triazole rings linked by disulfide bonds forms a conjugated path, allowing for electron mobility.

Doping: The presence of heteroatoms (N, S) provides sites that can be doped (oxidized or reduced) to introduce charge carriers (holes or electrons), potentially increasing conductivity.

Film Homogeneity: The ability to form uniform, compact films via electropolymerization is critical for predictable and reliable electronic performance, minimizing defects that could trap charge carriers. researchgate.net

Analysis by electrochemical impedance spectroscopy further supports the semiconducting nature of these films, which exhibit behaviors typical of conductive polymers. researchgate.netmdpi.com These structure-property relationships make poly(ATT) a material of interest for applications where stable, easily fabricated semiconducting thin films are required. researchgate.net

Supramolecular Assemblies and Networks involving this compound

The monomeric precursor, 3-amino-1,2,4-triazole-5-thiol, possesses multiple functional groups capable of participating in non-covalent interactions, particularly hydrogen bonding. These interactions are fundamental to the formation of ordered supramolecular assemblies and networks in the solid state. The molecule exists in a thione tautomeric form in the crystal lattice. nih.gov

The key structural features enabling self-assembly are:

Hydrogen Bond Donors: The amino group (-NH2) and the triazole ring N-H protons.

Hydrogen Bond Acceptors: The nitrogen atoms of the triazole ring and the sulfur atom of the thione group (C=S).

Crystal structure analyses of the monomer and closely related 4-amino-1,2,4-triazole-5-thione derivatives reveal extensive hydrogen-bonding networks. nih.gov Specifically, N—H⋯S and N—H⋯N hydrogen bonds are the dominant interactions that guide the self-assembly of the molecules. These interactions can link molecules into dimers, chains, or complex two-dimensional sheets. nih.gov For example, in the crystal structure of a related compound, N—H⋯S hydrogen bonds link molecules into centrosymmetric R22(8) dimers, which are further connected into larger structures. nih.gov This demonstrates the strong tendency of the aminotriazole-thione scaffold to form predictable and stable supramolecular patterns.

While the disulfide itself is a covalent bond, the individual aminotriazole units within a larger molecule or polymer retain these hydrogen bonding capabilities. Therefore, materials incorporating the 3-amino-1,2,4-triazol-5-yl unit can form highly organized domains through supramolecular self-assembly, influencing material properties such as thermal stability, morphology, and interfacial interactions.

Heterogeneous and Homogeneous Catalysis

The chemical functionalities of the this compound unit, particularly the redox-active disulfide moiety and the nitrogen-rich triazole ring, impart catalytic activity to materials derived from it.

Polymeric films of poly(3-amino-5-mercapto-1,2,4-triazole) deposited on electrode surfaces have been shown to act as effective heterogeneous electrocatalysts. A notable example is the catalytic oxidation of uric acid. researchgate.net When a glassy carbon electrode is modified with a P(AT) film, it exhibits significantly enhanced catalytic activity towards uric acid oxidation compared to a bare electrode. researchgate.net This is observed as a dramatic increase in the oxidation current and a shift of the oxidation potential to a less positive value, indicating that the energy required for the reaction is lowered. researchgate.net

This catalytic enhancement makes such modified electrodes useful for the development of electrochemical sensors. The polymer film provides a stable, selective, and active surface for the organic transformation to occur. researchgate.net While less explored, the triazole framework itself, present in related compounds, has been shown to participate in catalyzing reactions like imine formation, highlighting the broader catalytic potential of this class of heterocycles. researchgate.net

The disulfide moiety (–S–S–) is central to the catalytic activity observed in redox reactions. Disulfide bonds are inherently redox-active and can undergo reversible cleavage and formation through the thiol-disulfide exchange mechanism (R-S-S-R' + 2e⁻ + 2H⁺ ⇌ R-SH + R'-SH).

In the context of electrocatalysis, such as the oxidation of uric acid, the disulfide groups within the polymer film act as redox mediators. The catalytic cycle can be described as follows:

Substrate Oxidation: The disulfide groups on the polymer surface interact with the uric acid molecule. The disulfide bond accepts electrons from the uric acid, causing its oxidation. In this step, the disulfide bridge is reduced, cleaving to form two thiol groups (–SH).

Catalyst Regeneration: The resulting thiol groups are then electrochemically re-oxidized back to a disulfide bond at the electrode surface, releasing electrons and protons.

Cycle Completion: With the disulfide moiety regenerated, the catalyst is ready to engage another substrate molecule, completing the cycle.

This process allows the electrode to carry out the oxidation of the organic substrate at a much lower potential than would otherwise be required. The disulfide/thiol couple effectively shuttles electrons from the substrate to the electrode, demonstrating the critical role of the disulfide moiety as the functional heart of the catalytic cycle.

Sensing and Detection Methodologies Utilizing Disulfide-Based Triazole Systems

The unique electronic and structural characteristics of triazole derivatives, particularly those incorporating a disulfide linkage, have positioned them as promising candidates for the development of advanced sensing and detection systems. The reactivity of the disulfide bond, coupled with the coordinating ability of the triazole ring, allows for the design of chemosensors that can selectively interact with specific analytes.

While research specifically detailing "this compound" as a chemosensor is limited, the broader class of triazole-based sensors has been extensively developed for the detection of a wide array of analytes, including metal ions, anions, and biologically relevant molecules. electrochemsci.orgresearchgate.net The functional groups on the triazole ring play a crucial role in determining the selectivity of these sensors. The amino group in the 3-position can act as a hydrogen bond donor and a coordination site, enhancing the binding affinity for specific guest molecules.

The disulfide bond itself can serve as a recognition site, particularly for analytes capable of inducing its cleavage, such as thiol-containing compounds like cysteine and glutathione. mdpi.com This redox-responsive behavior is a key principle in the design of probes for biological thiols, which are important biomarkers for various physiological and pathological conditions. mdpi.com The cleavage of the disulfide bond leads to the formation of two thiol groups, a transformation that can be transduced into a measurable signal.

Furthermore, the triazole moiety is known to effectively bind with various metal ions through the lone pair electrons of its nitrogen atoms. researchgate.net This interaction can be modulated by the presence of other functional groups on the triazole ring. While the disulfide form might be less active in direct metal coordination compared to its thiol precursor, its interaction with certain metal ions could still lead to detectable changes in its photophysical properties.

A significant area of interest in chemosensor design is the development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence intensity upon binding with a target analyte. researchgate.net This approach is highly desirable as it minimizes background signal and enhances detection sensitivity. Disulfide-based triazole systems are well-suited for the design of "turn-on" sensors through a mechanism involving disulfide bond cleavage. nih.gov

In a typical "turn-on" mechanism based on disulfide cleavage, a fluorophore is held in a quenched (non-fluorescent or weakly fluorescent) state by the disulfide-containing triazole moiety. researchgate.netnih.gov This quenching can occur through various processes, such as photoinduced electron transfer (PET). Upon interaction with a specific analyte, such as a thiol, the disulfide bond is cleaved. This cleavage event disrupts the quenching pathway, leading to a restoration or "turn-on" of the fluorophore's emission. nih.gov

The performance of such sensors is evaluated based on several key metrics:

Selectivity: The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species.

Sensitivity: The lowest concentration of the analyte that can be reliably detected, often expressed as the limit of detection (LOD).

Response Time: The time required for the sensor to reach a stable signal after the addition of the analyte.

Quantum Yield: A measure of the efficiency of the fluorescence process.

Corrosion Inhibition Studies with Related Triazole Derivatives

Triazole derivatives are well-established as effective corrosion inhibitors for a variety of metals and alloys, including copper, aluminum, and steel. bohrium.comfrontiersin.orgjmaterenvironsci.com Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. bohrium.comfrontiersin.org The adsorption process can involve physisorption, chemisorption, or a combination of both. jmaterenvironsci.com

Studies on compounds structurally related to "this compound," such as 3-amino-1,2,4-triazole (ATA) and 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), have provided significant insights into the corrosion inhibition mechanisms of this class of compounds. These molecules can coordinate with metal ions on the surface through the nitrogen atoms of the triazole ring and, in the case of AMT, the sulfur atom of the thiol group. bohrium.comampp.org The amino group can also participate in the adsorption process through hydrogen bonding.

Research has demonstrated that the formation of a stable, coordinated layer on the metal surface blocks the active sites for corrosion, thereby reducing both anodic and cathodic reactions. nih.gov The effectiveness of these inhibitors is dependent on factors such as their concentration, the nature of the metal, and the composition of the corrosive medium.

Below is a data table summarizing the corrosion inhibition performance of related triazole derivatives on different metals.

InhibitorMetal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
3-amino-1,2,4-triazole (ATA)CopperBorax buffer solution (pH=9.2)30 mg·L-197.65 bohrium.com
3-amino-1,2,4-triazole (ATA)Copper3% NaCl solution20 mg·L-197.65 pku.edu.cn
3-amino-1,2,4-triazole (ATA)Copper0.5 M HClNot specifiedHigh nih.gov
3-amino-5-mercapto-1,2,4-triazole (AMT)CopperDeionized water6 x 10-5 M93.5 ampp.org
3-amino-5-mercapto-1,2,4-triazole (AMT)AA2024 Aluminium Alloy3.5 wt.% NaCl1.5 g/LHigh frontiersin.org
3-amino-1,2,4-triazole-5-thiol (ATAT)Pure Aluminum3.5 wt.% NaCl5.0 mM~79 electrochemsci.org
3-Methyl-4-amino-5-mercapto-1,2,4-triazole (MAMT)6061/Al-15SiC(p) composite0.5 M NaOHNot specifiedIncreases with concentration jmaterenvironsci.com

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Mechanistic Elucidation

The synthesis of 3-Amino-1,2,4-triazol-5-yl disulfide is predicated on the oxidation of its thiol precursor. While classical oxidation methods are likely effective, future research should be directed towards the development of more sustainable and efficient synthetic protocols. Green chemistry principles could be applied through the use of milder oxidizing agents, such as molecular oxygen catalyzed by metal complexes or enzymes, thereby minimizing waste and hazardous byproducts.

Furthermore, a deep mechanistic understanding of the disulfide bond formation is paramount. Future studies could employ kinetic analyses and computational modeling to elucidate the reaction pathways, including the potential role of radical intermediates. A thorough investigation into the thermodynamics and kinetics of the thiol-disulfide interchange will be crucial for controlling the synthesis and for understanding the compound's stability and reactivity in various environments.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Aerobic OxidationUtilizes air as the oxidant, environmentally benign.Development of efficient and selective catalysts.
Enzymatic SynthesisHigh specificity and mild reaction conditions.Identification and engineering of suitable oxidoreductases.
Electrochemical SynthesisPrecise control over reaction conditions, avoids chemical oxidants.Optimization of electrode materials and reaction parameters.

Advanced Spectroscopic and Structural Methodologies for Complex Systems

A comprehensive understanding of the structural and electronic properties of this compound is fundamental to unlocking its potential. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy will provide foundational data, advanced methodologies will be necessary to probe the intricacies of this molecule, particularly in complex systems or as part of larger molecular assemblies.

Solid-state NMR, for instance, could provide invaluable information on the molecular conformation and intermolecular interactions in the crystalline state. X-ray crystallography will be indispensable for determining the precise three-dimensional structure, including bond lengths, bond angles, and crystal packing. Furthermore, advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation patterns and confirm the disulfide linkage, especially in biological or polymeric matrices.

Integration with Machine Learning and AI for Property Prediction and Material Design

The convergence of computational chemistry and artificial intelligence offers a powerful paradigm for accelerating the discovery and design of new materials. Machine learning (ML) models and quantitative structure-activity relationship (QSAR) studies can be developed to predict the physicochemical properties and potential biological activities of derivatives of this compound. chemijournal.combeilstein-journals.orgencyclopedia.pubrsc.org

Computational ToolApplicationPredicted Outcome
Machine Learning ModelsPrediction of physicochemical properties.Identification of derivatives with desired characteristics.
QSARCorrelation of structure with biological activity.Design of new compounds with enhanced therapeutic potential.
Molecular Dynamics SimulationsStudy of conformational dynamics and interactions.Understanding of behavior in different environments.

Development of Multifunctional Materials for Emerging Technologies

The unique combination of a triazole ring and a disulfide bond in this compound makes it a promising building block for the creation of multifunctional materials. The triazole moiety can act as a versatile ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. chemijournal.com These materials could exhibit interesting properties such as porosity for gas storage and separation, or catalytic activity.

The disulfide bond introduces the potential for creating stimuli-responsive materials. nih.gov Polymers incorporating this disulfide linkage could be designed to degrade or change their properties in response to reducing agents, which has significant implications for drug delivery systems and self-healing materials. nih.gov For instance, a polymer network crosslinked with this disulfide could be designed to release an encapsulated drug in the reducing environment of a cancer cell.

Expanding Catalytic Applications and Sustainable Chemical Processes

The exploration of the catalytic potential of this compound and its derivatives represents a significant avenue for future research. The nitrogen atoms of the triazole ring can coordinate with metal ions, making it a potential ligand in catalysis. Furthermore, the disulfide bond itself can participate in catalytic cycles, particularly in oxidation-reduction reactions.

There is a growing interest in the use of organocatalysts for sustainable chemical synthesis. The sulfur and nitrogen atoms in this compound could act as active sites in organocatalytic transformations. Future research could explore its efficacy in promoting various organic reactions, potentially leading to the development of novel, metal-free catalytic systems for green chemistry applications. nih.gov The electrochemical reduction of CO2 is another area where triazole-based molecules have shown promise as catalysts. springernature.com

Q & A

Q. What are the established synthetic routes for 3-amino-1,2,4-triazol-5-yl disulfide, and how can reaction conditions be optimized?

The compound is synthesized via oxidative coupling of 3-amino-5-mercapto-1,2,4-triazole. details an optimal method using iodine (I₂) in ethanol under reflux, achieving a 78% yield. Key parameters include:

  • Molar ratio : 1:1 (thiol to I₂).
  • Solvent : Ethanol or methanol for solubility.
  • Temperature : Reflux (70–80°C) for 4–6 hours.
  • Workup : Precipitation by cooling, followed by filtration and recrystallization.
    Alternative oxidizing agents (e.g., H₂O₂) may reduce side reactions but require pH adjustments. Purity is confirmed via IR spectroscopy (S–S stretch at ~500 cm⁻¹) and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Standard characterization includes:

  • IR spectroscopy : Identifies S–S (500 cm⁻¹), N–H (3300–3400 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Amino protons resonate at δ 5.8–6.2 ppm (DMSO-d₆), while aromatic protons appear at δ 7.5–8.5 ppm .
  • Mass spectrometry (ESI-MS) : Molecular ion [M+H]⁺ at m/z 218.
  • Elemental analysis : Confirms C, H, N, S content (theoretical: C 27.5%, H 2.3%, N 38.5%, S 29.4%) .

Advanced Research Questions

Q. How can contradictions in sulfurization mechanisms involving triazole derivatives be resolved?

clarifies that sulfurization of phosphorus(III) derivatives with 3-amino-1,2,4-dithiazole-5-thione does not produce carbon disulfide (CS₂) or cyanamide, contrary to prior claims. To resolve such contradictions:

  • Mechanistic studies : Use ³¹P NMR to track phosphine intermediates.
  • Isolation of byproducts : Employ LC-MS or GC-MS to identify side products.
  • Computational modeling : DFT calculations (e.g., Gaussian 09) validate reaction pathways .

Q. What experimental design is recommended for evaluating the antibacterial activity of this compound derivatives?

outlines a robust protocol:

  • Test strains : Gram-positive (Staphylococcus aureus, Streptococcus mutans) and Gram-negative (Pseudomonas aeruginosa, Klebsiella pneumoniae).
  • Assay : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentration (MIC) and IC₅₀.
  • Positive controls : Ciprofloxacin (1 µg/mL) and ampicillin (10 µg/mL).
  • Data interpretation : Compounds with IC₅₀ < 50 µg/mL are considered potent. For example, Schiff base T8 showed IC₅₀ = 22 µg/mL against S. aureus .

Q. How can disulfide bond connectivity in derivatives be confirmed using high-resolution mass spectrometry (HRMS)?

recommends:

  • Non-reducing peptide mapping : Digest the compound with trypsin (or chymotrypsin) in ammonium bicarbonate (pH 8.0).
  • LC-HRMS analysis : Use a C18 column (1.7 µm, 2.1 × 100 mm) with a gradient of 0.1% formic acid in acetonitrile/water.
  • Data processing : Software (e.g., Byos®) identifies disulfide-linked peptides via mass shifts (Δ = -2 Da per disulfide bond).

Q. What crystallographic tools are suitable for resolving the molecular structure of this compound?

  • Software : SHELX (structure solution) and WinGX (refinement) .
  • Data collection : Single-crystal X-ray diffraction (Mo-Kα, λ = 0.71073 Å).
  • Key parameters :
    • R-factor < 0.05.
    • Hirshfeld surface analysis to map intermolecular interactions (e.g., S···S contacts) .

Q. How can computational methods predict the pharmacological potential of triazole disulfide derivatives?

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PDK1 for antitumor activity) .
  • ADMET prediction : SwissADME evaluates bioavailability (Lipinski’s Rule of Five) and toxicity (LD₅₀).
  • Dose-response modeling : IC₅₀ values from in vitro assays are extrapolated to in vivo efficacy using PK/PD models .

Q. What strategies improve the stability of this compound under varying pH and temperature?

  • Accelerated stability studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).
  • HPLC monitoring : Track degradation products (e.g., thiol oxidation).
  • Buffered solutions : Use phosphate buffer (pH 7.4) for optimal stability. notes oxidative degradation above pH 9.0 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.